- Fluorocyclopentenyl-cytosine with Broad Spectrum and Potent Antitumor ActivityJournal of Medicinal Chemistry, 2012, 55(9), 4521-4525,
Cas no 89291-75-8 ((3aR,6aR)-6-[(benzyloxy)methyl]-2,2-dimethyl-2H,3aH,4H,6aH-cyclopenta[d][1,3]dioxol-4-one)
![(3aR,6aR)-6-[(benzyloxy)methyl]-2,2-dimethyl-2H,3aH,4H,6aH-cyclopenta[d][1,3]dioxol-4-one structure](https://de.kuujia.com/scimg/cas/89291-75-8x500.png)
89291-75-8 structure
Produktname:(3aR,6aR)-6-[(benzyloxy)methyl]-2,2-dimethyl-2H,3aH,4H,6aH-cyclopenta[d][1,3]dioxol-4-one
(3aR,6aR)-6-[(benzyloxy)methyl]-2,2-dimethyl-2H,3aH,4H,6aH-cyclopenta[d][1,3]dioxol-4-one Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- (3aR,6aR)-6-(benzyloxymethyl)-2,2-dimethyl-3aH-cyclopenta[d][1,3]dioxol-4(6aH)-one
- (3aR,6aR)-2,2-dimethyl-6-(phenylmethoxymethyl)-3a,6a-dihydrocyclopenta[d][1,3]dioxol-4-one
- (3AR,6aR)-6-((benzyloxy)methyl)-2,2-dimethyl-3aH-cyclopenta[d][1,3]dioxol-4(6aH)-one
- SB17781
- 2alpha,3alpha-(Isopropylidenedioxy)-4-(benzyloxymethyl)-4-cyclopenten-1-one
- (3aR,6aR)-6-[(benzyloxy)methyl]-2,2-dimethyl-2H,3aH,4H,6aH-cyclopenta[d][1,3]dioxol-4-one
- (3aR,6aR)-3a,6a-Dihydro-2,2-dimethyl-6-[(phenylmethoxy)methyl]-4H-cyclopenta-1,3-dioxol-4-one (ACI)
- 4H-Cyclopenta-1,3-dioxol-4-one, 3a,6a-dihydro-2,2-dimethyl-6-[(phenylmethoxy)methyl]-, (3aR-cis)- (ZCI)
- 117307-62-7
- CS-13148
- rel-(3aR,6aR)-6-((Benzyloxy)methyl)-2,2-dimethyl-3aH-cyclopenta[d][1,3]dioxol-4(6aH)-one
- 89291-75-8
- AKOS027338313
- P12224
- D72342
- SCHEMBL13702037
- CS-M0400
-
- MDL: MFCD18207158
- Inchi: 1S/C16H18O4/c1-16(2)19-14-12(8-13(17)15(14)20-16)10-18-9-11-6-4-3-5-7-11/h3-8,14-15H,9-10H2,1-2H3/t14-,15+/m1/s1
- InChI-Schlüssel: IMMAKCSFQZGDHG-CABCVRRESA-N
- Lächelt: C(C1=CC(=O)[C@@H]2OC(O[C@H]12)(C)C)OCC1C=CC=CC=1
Berechnete Eigenschaften
- Genaue Masse: 274.12050905g/mol
- Monoisotopenmasse: 274.12050905g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 0
- Anzahl der Akzeptoren für Wasserstoffbindungen: 4
- Schwere Atomanzahl: 20
- Anzahl drehbarer Bindungen: 4
- Komplexität: 407
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 2
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Topologische Polaroberfläche: 44.8
- XLogP3: 1.1
(3aR,6aR)-6-[(benzyloxy)methyl]-2,2-dimethyl-2H,3aH,4H,6aH-cyclopenta[d][1,3]dioxol-4-one Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
Chemenu | CM528126-1g |
(3AR,6aR)-6-((benzyloxy)methyl)-2,2-dimethyl-3aH-cyclopenta[d][1,3]dioxol-4(6aH)-one |
89291-75-8 | 97% | 1g |
$4146 | 2023-02-17 | |
eNovation Chemicals LLC | D767155-100mg |
(3aR,6aR)-6-(benzyloxyMethyl)-2,2-diMethyl-3aH-cyclopenta[d][1,3]dioxol-4(6aH)-one |
89291-75-8 | 97% | 100mg |
$800 | 2024-06-06 | |
eNovation Chemicals LLC | D767155-250mg |
(3aR,6aR)-6-(benzyloxyMethyl)-2,2-diMethyl-3aH-cyclopenta[d][1,3]dioxol-4(6aH)-one |
89291-75-8 | 97% | 250mg |
$1330 | 2024-06-06 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | A99040-1g |
(3aR,6aR)-6-(benzyloxymethyl)-2,2-dimethyl-3aH-cyclopenta[d][1,3]dioxol-4(6aH)-one |
89291-75-8 | 98% | 1g |
¥35752.0 | 2021-09-10 | |
Aaron | AR00GUL2-250mg |
(3aR,6aR)-6-(benzyloxyMethyl)-2,2-diMethyl-3aH-cyclopenta[d][1,3]dioxol-4(6aH)-one |
89291-75-8 | 95% | 250mg |
$1190.00 | 2025-02-10 | |
1PlusChem | 1P00GUCQ-100mg |
(3aR,6aR)-6-(benzyloxyMethyl)-2,2-diMethyl-3aH-cyclopenta[d][1,3]dioxol-4(6aH)-one |
89291-75-8 | 97% | 100mg |
$801.00 | 2024-04-20 | |
1PlusChem | 1P00GUCQ-250mg |
(3aR,6aR)-6-(benzyloxyMethyl)-2,2-diMethyl-3aH-cyclopenta[d][1,3]dioxol-4(6aH)-one |
89291-75-8 | 97% | 250mg |
$1321.00 | 2024-04-20 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ7278-100.0mg |
(3aR,6aR)-6-[(benzyloxy)methyl]-2,2-dimethyl-2H,3aH,4H,6aH-cyclopenta[d][1,3]dioxol-4-one |
89291-75-8 | 95% | 100.0mg |
¥5603.0000 | 2024-08-02 | |
eNovation Chemicals LLC | D767155-100mg |
(3aR,6aR)-6-(benzyloxyMethyl)-2,2-diMethyl-3aH-cyclopenta[d][1,3]dioxol-4(6aH)-one |
89291-75-8 | 97% | 100mg |
$800 | 2025-02-18 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ7278-250MG |
(3aR,6aR)-6-[(benzyloxy)methyl]-2,2-dimethyl-2H,3aH,4H,6aH-cyclopenta[d][1,3]dioxol-4-one |
89291-75-8 | 95% | 250MG |
¥ 8,962.00 | 2023-04-13 |
(3aR,6aR)-6-[(benzyloxy)methyl]-2,2-dimethyl-2H,3aH,4H,6aH-cyclopenta[d][1,3]dioxol-4-one Herstellungsverfahren
Herstellungsverfahren 1
Reaktionsbedingungen
1.1 Reagents: Dipyridinium dichromate Solvents: Dimethylformamide ; 2 d, rt
Referenz
Herstellungsverfahren 2
Reaktionsbedingungen
1.1 Reagents: Pyridinium chlorochromate Solvents: Dimethylformamide ; 2 d, rt
Referenz
- Preparative and Stereoselective Synthesis of the Versatile Intermediate for Carbocyclic Nucleosides: Effects of the Bulky Protecting Groups to Enforce Facial SelectivityJournal of Organic Chemistry, 2004, 69(7), 2634-2636,
Herstellungsverfahren 3
Reaktionsbedingungen
1.1 Reagents: Dipyridinium dichromate Solvents: Dimethylformamide ; 18 h, rt
Referenz
- Synthesis and Antitumor Activity of Fluorocyclopentenyl-PyrimidinesNucleosides, 2007, 26(6-7), 713-716,
Herstellungsverfahren 4
Reaktionsbedingungen
1.1 Reagents: Dipyridinium dichromate Solvents: Dimethylformamide ; rt
Referenz
- Stereoselective synthesis of 3-hydroxymethyl-D-cyclopentenone, the versatile intermediate for the synthesis of carbocyclic nucleosidesNucleosides, 2005, 24(5-7), 611-613,
Herstellungsverfahren 5
Reaktionsbedingungen
1.1 Reagents: N-methylmorpholine N-oxide , TPAP Solvents: Dichloromethane ; 24 h, rt
Referenz
- Preparative synthesis of the key intermediate, (4R,5R)-3-Benzyloxymethyl-4,5-isopropylidenedioxycyclopent-2-enone for carbocyclic nucleosidesChemistry Letters, 2004, 33(5), 506-507,
Herstellungsverfahren 6
Reaktionsbedingungen
1.1 Solvents: Tetrahydrofuran ; -78 °C
2.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ; 1 h, rt
3.1 Reagents: Dibutyltin oxide Solvents: Toluene ; 3 h, reflux; reflux → 50 °C
3.2 Reagents: Tetrabutylammonium iodide ; 16 h, 50 °C
4.1 Catalysts: Grubbs' catalyst Solvents: Toluene ; 4 h, 80 °C
5.1 Reagents: Dipyridinium dichromate Solvents: Dimethylformamide ; 2 d, rt
2.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ; 1 h, rt
3.1 Reagents: Dibutyltin oxide Solvents: Toluene ; 3 h, reflux; reflux → 50 °C
3.2 Reagents: Tetrabutylammonium iodide ; 16 h, 50 °C
4.1 Catalysts: Grubbs' catalyst Solvents: Toluene ; 4 h, 80 °C
5.1 Reagents: Dipyridinium dichromate Solvents: Dimethylformamide ; 2 d, rt
Referenz
- Fluorocyclopentenyl-cytosine with Broad Spectrum and Potent Antitumor ActivityJournal of Medicinal Chemistry, 2012, 55(9), 4521-4525,
Herstellungsverfahren 7
Reaktionsbedingungen
1.1 Reagents: Dibutyltin oxide Solvents: Toluene ; 3 h, reflux; reflux → 50 °C
1.2 Reagents: Tetrabutylammonium iodide ; 16 h, 50 °C
2.1 Catalysts: Grubbs' catalyst Solvents: Toluene ; 4 h, 80 °C
3.1 Reagents: Dipyridinium dichromate Solvents: Dimethylformamide ; 2 d, rt
1.2 Reagents: Tetrabutylammonium iodide ; 16 h, 50 °C
2.1 Catalysts: Grubbs' catalyst Solvents: Toluene ; 4 h, 80 °C
3.1 Reagents: Dipyridinium dichromate Solvents: Dimethylformamide ; 2 d, rt
Referenz
- Fluorocyclopentenyl-cytosine with Broad Spectrum and Potent Antitumor ActivityJournal of Medicinal Chemistry, 2012, 55(9), 4521-4525,
Herstellungsverfahren 8
Reaktionsbedingungen
1.1 Catalysts: Grubbs' catalyst Solvents: Toluene ; 4 h, 80 °C
2.1 Reagents: Dipyridinium dichromate Solvents: Dimethylformamide ; 2 d, rt
2.1 Reagents: Dipyridinium dichromate Solvents: Dimethylformamide ; 2 d, rt
Referenz
- Fluorocyclopentenyl-cytosine with Broad Spectrum and Potent Antitumor ActivityJournal of Medicinal Chemistry, 2012, 55(9), 4521-4525,
Herstellungsverfahren 9
Reaktionsbedingungen
1.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ; 1 h, rt
2.1 Reagents: Dibutyltin oxide Solvents: Toluene ; 3 h, reflux; reflux → 50 °C
2.2 Reagents: Tetrabutylammonium iodide ; 16 h, 50 °C
3.1 Catalysts: Grubbs' catalyst Solvents: Toluene ; 4 h, 80 °C
4.1 Reagents: Dipyridinium dichromate Solvents: Dimethylformamide ; 2 d, rt
2.1 Reagents: Dibutyltin oxide Solvents: Toluene ; 3 h, reflux; reflux → 50 °C
2.2 Reagents: Tetrabutylammonium iodide ; 16 h, 50 °C
3.1 Catalysts: Grubbs' catalyst Solvents: Toluene ; 4 h, 80 °C
4.1 Reagents: Dipyridinium dichromate Solvents: Dimethylformamide ; 2 d, rt
Referenz
- Fluorocyclopentenyl-cytosine with Broad Spectrum and Potent Antitumor ActivityJournal of Medicinal Chemistry, 2012, 55(9), 4521-4525,
Herstellungsverfahren 10
Reaktionsbedingungen
1.1 Reagents: Dipyridinium dichromate Solvents: Dimethylformamide ; 18 h, rt
Referenz
- Design, synthesis, and anticancer activity of fluorocyclopentenyl-pyrimidinesNucleic Acids Symposium Series, 2005, (49), 107-108,
Herstellungsverfahren 11
Reaktionsbedingungen
1.1 Reagents: Vinylmagnesium bromide Solvents: Tetrahydrofuran ; -78 °C
Referenz
- Synthetic studies toward the preparation of (4R,5R)-(-)-3-[(benzyloxy)methyl]-4,5-O-isopropylidene-cyclopenten-2-one: an important synthetic intermediate for carbanucleosidesTetrahedron: Asymmetry, 2005, 16(2), 425-431,
Herstellungsverfahren 12
Reaktionsbedingungen
1.1 Reagents: Manganese oxide (MnO2) Solvents: Chloroform
Referenz
- Synthesis Using Ring Closure Metathesis and Effect on Nucleoside Transport of a (N)-Methanocarba S-(4-Nitrobenzyl)thioinosine DerivativeOrganic Letters, 2001, 3(4), 597-599,
Herstellungsverfahren 13
Reaktionsbedingungen
1.1 Reagents: 6-Chloropurine , Diethyl azodicarboxylate Solvents: Tetrahydrofuran
Referenz
- Chiral pool synthesis of 4a-substituted carbocyclic cyclopentanoid nucleoside precursors. Part 1Zeitschrift fuer Naturforschung, 1999, 54(8), 1068-1078,
Herstellungsverfahren 14
Reaktionsbedingungen
1.1 Reagents: Dimethyl sulfoxide , Oxalyl chloride Solvents: Dichloromethane ; 1 h, -78 °C
1.2 Reagents: Triethylamine ; rt
2.1 Solvents: Tetrahydrofuran ; -78 °C
3.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ; 1 h, rt
4.1 Reagents: Dibutyltin oxide Solvents: Toluene ; 3 h, reflux; reflux → 50 °C
4.2 Reagents: Tetrabutylammonium iodide ; 16 h, 50 °C
5.1 Catalysts: Grubbs' catalyst Solvents: Toluene ; 4 h, 80 °C
6.1 Reagents: Dipyridinium dichromate Solvents: Dimethylformamide ; 2 d, rt
1.2 Reagents: Triethylamine ; rt
2.1 Solvents: Tetrahydrofuran ; -78 °C
3.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ; 1 h, rt
4.1 Reagents: Dibutyltin oxide Solvents: Toluene ; 3 h, reflux; reflux → 50 °C
4.2 Reagents: Tetrabutylammonium iodide ; 16 h, 50 °C
5.1 Catalysts: Grubbs' catalyst Solvents: Toluene ; 4 h, 80 °C
6.1 Reagents: Dipyridinium dichromate Solvents: Dimethylformamide ; 2 d, rt
Referenz
- Fluorocyclopentenyl-cytosine with Broad Spectrum and Potent Antitumor ActivityJournal of Medicinal Chemistry, 2012, 55(9), 4521-4525,
(3aR,6aR)-6-[(benzyloxy)methyl]-2,2-dimethyl-2H,3aH,4H,6aH-cyclopenta[d][1,3]dioxol-4-one Raw materials
- D-ribo-Hex-1-enitol, 1,2-dideoxy-5-C-ethenyl-3,4-O-(1-methylethylidene)-
- D-ribo-Hex-1-enitol, 1,2-dideoxy-6-O-[(1,1-dimethylethyl)diphenylsilyl]-5-C-ethenyl-3,4-O-(1-methylethylidene)-
- (3aR,6aS)-2,2-dimethyl-4-(phenylmethoxymethyl)-6,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-6-ol
- (R)-2-(tert-butyldiphenylsilyloxy)-1-((4R,5S)-2,2-dimethyl-5-vinyl-1,3-dioxolan-4-yl)ethanol
- (1aR,1bS,4aS,5R,5aR)-Tetrahydro-3,3-dimethyl-1a-[(phenylmethoxy)methyl]-5H-oxireno[3,4]cyclopenta[1,2-d][1,3]dioxol-5-ol
- vinylmagnesium bromide solution
- (-)-1-((4S,5S)-2,2-dimethyl-5-vinyl-1,3-dioxolan-4-yl)-2-(tert-butyldiphenylsilyloxy)ethan-1-one
- D-ribo-Hex-1-enitol, 1,2-dideoxy-5-C-ethenyl-3,4-O-(1-methylethylidene)-6-O-(phenylmethyl)-
- 114948-34-4
(3aR,6aR)-6-[(benzyloxy)methyl]-2,2-dimethyl-2H,3aH,4H,6aH-cyclopenta[d][1,3]dioxol-4-one Preparation Products
(3aR,6aR)-6-[(benzyloxy)methyl]-2,2-dimethyl-2H,3aH,4H,6aH-cyclopenta[d][1,3]dioxol-4-one Verwandte Literatur
-
Andrea Amadei,Nico Sanna,Massimiliano Aschi Chem. Commun., 2008, 3399-3401
-
Eliseo Ruiz,Jordi Cirera,Santiago Alvarez,Claudia Loose,Jens Kortus Chem. Commun., 2008, 52-54
-
Stefan Haeberle,Thilo Brenner Lab Chip, 2006,6, 776-781
-
Zhao Chen,Lan Yang,Yuxuan Hu,Di Wu,Jun Yin,Guang-Ao Yu,Sheng Hua Liu RSC Adv., 2015,5, 93757-93764
89291-75-8 ((3aR,6aR)-6-[(benzyloxy)methyl]-2,2-dimethyl-2H,3aH,4H,6aH-cyclopenta[d][1,3]dioxol-4-one) Verwandte Produkte
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- 2734778-44-8(5-(Benzyloxy)-6-fluoronicotinaldehyde)
- 630422-06-9(1-Chloroisoquinoline-3-carbonitrile)
- 202817-08-1(2-(2-isopropyl-1,3-thiazol-4-yl)ethylamine hydrochloride)
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- 2680849-34-5(2-{(prop-2-en-1-yloxy)carbonylamino}-4H,5H,6H,7H-thieno2,3-cpyridine-3-carboxylic acid)
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- 1040633-41-7(2,6-dimethoxy-N-(2-{7-methoxy-1,8-dioxo-1H,2H,3H,4H,8H-pyrido[1,2-a]pyrazin-2-yl}ethyl)benzamide)
Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:89291-75-8)(3aR,6aR)-6-[(benzyloxy)methyl]-2,2-dimethyl-2H,3aH,4H,6aH-cyclopenta[d][1,3]dioxol-4-one

Reinheit:99%/99%
Menge:100mg/250mg
Preis ($):728.0/1213.0